![molecular formula C10H9NO3 B2674016 2-[4-(Cyanomethoxy)phenyl]acetic acid CAS No. 1019446-81-1](/img/structure/B2674016.png)
2-[4-(Cyanomethoxy)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(Cyanomethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1019446-81-1 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Molecular Structure Analysis
The molecular weight of “2-[4-(Cyanomethoxy)phenyl]acetic acid” is 191.19 . The InChI code for this compound is 1S/C10H9NO3/c11-5-6-14-9-3-1-8 (2-4-9)7-10 (12)13/h1-4H,6-7H2, (H,12,13) .Physical And Chemical Properties Analysis
“2-[4-(Cyanomethoxy)phenyl]acetic acid” is a powder at room temperature .科学的研究の応用
Phloretic Acid: A Sustainable Alternative for Material Science
Phloretic acid, explored as a renewable building block, enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the synthesis of bio-based benzoxazine monomers, showing potential in material science for developing materials with suitable thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Antimicrobial Applications of Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights their significant antimicrobial activities. This indicates the potential of acetic acid derivatives in developing new antimicrobial agents, reflecting the broader applications of such compounds in medicinal chemistry (M. Noolvi et al., 2016).
Novel Mesomorphic Properties in Material Science
The study of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails showcases the impact of chemical structure on material properties. These findings can be relevant to discussions on the applications of compounds with cyanomethoxyphenyl groups in the creation of materials with unique mesomorphic properties (X. Kong, B. Tang, 1998).
Safety And Hazards
特性
IUPAC Name |
2-[4-(cyanomethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBKIUDDJOIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyanomethoxy)phenyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

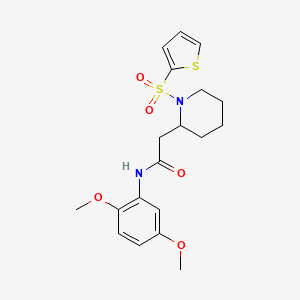
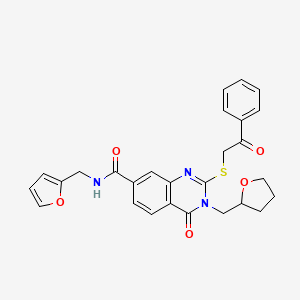
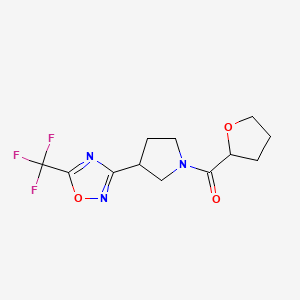
![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)

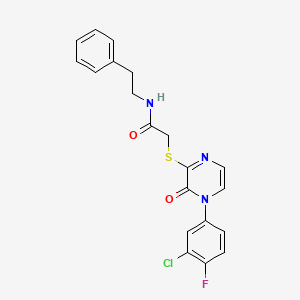

![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)
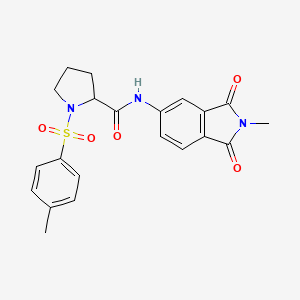

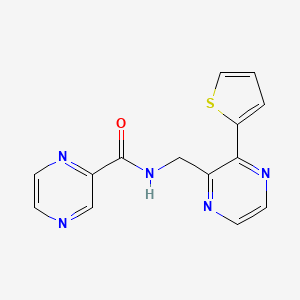

![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)